molecular formula C10H9NO4 B2601579 2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid CAS No. 1374407-74-5

2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid

Cat. No.: B2601579
CAS No.: 1374407-74-5
M. Wt: 207.185
InChI Key: VHMVTXXCBADCMC-UHFFFAOYSA-N
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Description

2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid is a heterocyclic compound that features a furan ring and an isoxazole ring

Preparation Methods

The synthesis of 2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the furan ring, followed by the formation of the isoxazole ringReaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Chemical Reactions Analysis

2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Addition: It can also undergo addition reactions, particularly with electrophiles.

Common reagents and conditions for these reactions include the use of acids, bases, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid include other furan and isoxazole derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example:

    Furan-2-carboxylic acid: Similar in structure but lacks the isoxazole ring.

    3-Methylisoxazole-4-carboxylic acid: Contains the isoxazole ring but lacks the furan ring.

The uniqueness of this compound lies in its combined furan and isoxazole rings, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[5-(furan-2-yl)-3-methyl-1,2-oxazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-6-7(5-9(12)13)10(15-11-6)8-3-2-4-14-8/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMVTXXCBADCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CC(=O)O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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